molecular formula C13H15BF3NO4 B572330 4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1218791-26-4

4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B572330
CAS No.: 1218791-26-4
M. Wt: 317.071
InChI Key: YPGBEGMKLJECCM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a nitro-substituted phenyl group with trifluoromethyl functionality. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-nitro-5-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under anhydrous conditions using a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The boron atom in the dioxaborolane ring can undergo substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of an amino-substituted phenyl derivative.

    Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a probe in biological systems due to its unique functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form amino derivatives, which can further react with other compounds. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. These interactions are crucial in synthetic chemistry and material science applications.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane: Similar structure but lacks the trifluoromethyl group.

    4,4,5,5-Tetramethyl-2-(2-amino-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-7-8(13(15,16)17)5-6-10(9)18(19)20/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGBEGMKLJECCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675090
Record name 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-26-4
Record name 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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